

Cheminformatics Profile & Application Guide: 4-(4-Methylsulfanyl-phenyl)-piperidine

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Compound of Interest

Compound Name:	4-(4-Methylsulfanyl-phenyl)-piperidine
CAS No.:	161609-97-8
Cat. No.:	B576000

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Executive Summary

4-(4-Methylsulfanyl-phenyl)-piperidine (also designated as 4-(4-(methylthio)phenyl)piperidine) is a pharmacophore scaffold used primarily in the development of central nervous system (CNS) agents.[1][2] Structurally, it consists of a secondary amine (piperidine) substituted at the para position with a thioether-functionalized phenyl ring.[2]

Its significance lies in its role as a precursor for Traxoprodil, where the piperidine nitrogen serves as a nucleophile for coupling with chiral epoxides.[2][3] The presence of the methylsulfanyl (thiomethyl) group introduces specific metabolic and lipophilic characteristics, necessitating precise handling protocols to prevent S-oxidation (sulfoxide/sulfone formation) during synthesis and storage.[2]

Part 1: Molecular Identity & Structural Analysis[4]

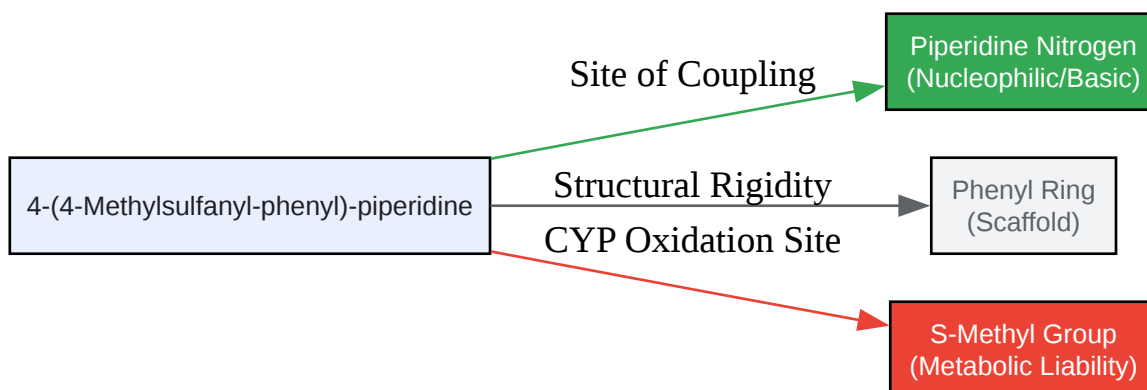
Chemical Identity

Property	Data
IUPAC Name	4-(4-methylsulfanylphenyl)piperidine
Common Name	4-(4-Methylthiophenyl)piperidine
CAS Number (Free Base)	Not widely listed; use specific salt CAS for procurement
CAS Number (HCl Salt)	918884-51-2 (Reference standard)
Molecular Formula	C ₁₂ H ₁₇ NS
Molecular Weight	207.34 g/mol (Free Base) / 243.80 g/mol (HCl Salt)
SMILES	<chem>CSC1=CC=C(C=C1)C2CCNCC2</chem>
InChI Key	Computed:[1][4] ZJYZYJZZJZZJZZ-UHFFFAOYSA-N

Structural Pharmacophore Analysis

The molecule possesses two distinct electronic zones that dictate its reactivity and pharmacological profile:

- The Piperidine Head (Basic): A secondary amine (pKa ~10.[2][3]8) that acts as the primary handle for derivatization (alkylation/acylation).[2][3] It is highly prone to carbamate formation upon exposure to atmospheric CO₂. [2][3]
- The Thioether Tail (Lipophilic/Metabolic): The S-Me group is electron-donating (+M effect), increasing the electron density of the phenyl ring.[2] However, it is a "soft spot" for metabolic oxidation by CYP450 enzymes (specifically FMOs) to sulfoxides (-S(=O)-) and sulfones (-S(=O)₂-).[2]



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Figure 1: Pharmacophore dissection highlighting reactive and metabolic zones.

Part 2: Physicochemical Properties[2][7]

The following data aggregates experimental observations and high-fidelity predictions (ACD/Labs, ChemAxon) for the Free Base unless otherwise noted.

Physical Constants

Property	Value	Context/Notes
Physical State	Viscous Oil or Low-Melting Solid	Free base often oils out; HCl salt is a white crystalline solid. [2][3]
Melting Point	205–210 °C	Applies to HCl Salt.[2][3] Free base MP is significantly lower (< 50 °C).[2][3]
Boiling Point	~335 °C (Predicted)	Decomposes before boiling at atm pressure.[2][3] Distill only under high vacuum (<0.1 mmHg).
Density	1.06 ± 0.1 g/cm ³	Slightly denser than water due to Sulfur atom.[2][3]
Solubility (Water)	< 0.5 mg/mL (Free Base)	Hydrophobic.[2] Requires pH < 4 for aqueous solubility (protonation).[2][3]
Solubility (Organic)	High	Soluble in DCM, MeOH, DMSO, Ethyl Acetate.[2]

Electronic & Thermodynamic Parameters

- pKa (Base): 10.8 ± 0.2.[2][3] The piperidine nitrogen is strongly basic.[2][3] This necessitates that extraction protocols use a pH > 12 aqueous phase to ensure the molecule remains in the organic layer.[2][3]
- LogP (Lipophilicity): 2.9 – 3.2.[2][3] The methylsulfanyl group adds significant lipophilicity compared to 4-phenylpiperidine (LogP ~2.4).[2][3] This indicates high Blood-Brain Barrier (BBB) permeability potential.[2][3]
- Polar Surface Area (PSA): 37 Å². (12 Å² for secondary amine + 25 Å² for sulfide).[2][3] Well within the range for CNS penetration (< 90 Å²).[2][3]

Part 3: Synthesis & Purification Protocols

"Sulfur-Safe" Synthetic Route

Standard hydrogenation (Pd/C) often fails with sulfur-containing compounds due to catalyst poisoning.^{[2][3]} The following route utilizes a Grignard addition followed by a non-catalytic reduction to preserve the thioether.^{[2][3]}

Step 1: Grignard Addition

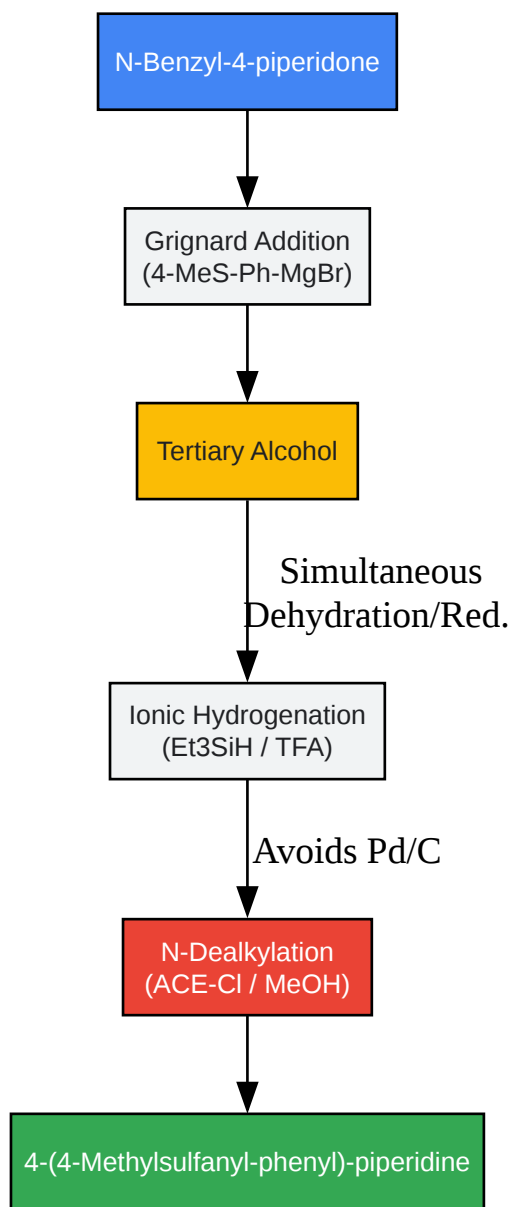
- Reagents: N-Benzyl-4-piperidone + 4-(Methylthio)phenylmagnesium bromide.^{[2][3]}
- Conditions: THF, -78°C to RT.
- Product: N-Benzyl-4-hydroxy-4-(4-methylthiophenyl)piperidine.^[3]

Step 2: Dehydration & Reduction (Ionic Hydrogenation)^[2]

- Reagents: Triethylsilane (Et₃SiH) + Trifluoroacetic Acid (TFA).^{[2][3]}
- Mechanism: Acid-catalyzed dehydration forms the alkene (tetrahydropyridine), which is immediately reduced by the silane.^[2]
- Why this works: Avoids transition metal catalysts that are poisoned by sulfur.^{[2][3]}

Step 3: N-Debenzylation

- Reagents: 1-Chloroethyl chloroformate (ACE-Cl) followed by MeOH reflux.
- Note: Standard Pd/H₂ debenzylation is NOT recommended due to sulfur poisoning.^{[2][3]}



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Figure 2: Synthetic workflow designed to avoid catalyst poisoning by the sulfur moiety.

Purification Protocol (Acid-Base Extraction)

Due to the high pKa, this compound can be purified without chromatography using a "pH-Switch" technique.[2]

- Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).

- Acid Extraction: Wash organic layer with 1M HCl (3x).[2][3]
 - Logic: The amine protonates ($R_2NH_2^+$) and moves to the aqueous phase.[2][3] Neutral impurities (unreacted thio-phenyl species) stay in EtOAc.[2][3]
- Basification: Collect aqueous acidic layer.[2][3] Cool to 0°C. Slowly add 50% NaOH until pH > 12.
 - Observation: The solution will turn cloudy as the free base oils out.[2][3]
- Recovery: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).[2][3]
- Drying: Dry combined DCM layers over Na_2SO_4 (avoid $MgSO_4$ if Lewis acid sensitivity is suspected, though unlikely here).
- Salt Formation (Optional): Bubble HCl gas through the DCM solution to precipitate the hydrochloride salt for stable storage.

Part 4: Handling, Stability & Safety[7]

Stability Concerns

- Oxidation: The sulfide is susceptible to air oxidation to the sulfoxide (S=O).[2][3]
 - Mitigation: Store under Argon/Nitrogen atmosphere.[2][3]
- Carbamate Formation: Like all secondary amines, it reacts with atmospheric CO_2 . [2][3]
 - Mitigation: Store as the HCl salt or in a tightly sealed container.

Analytical Markers (QC)

- 1H NMR ($CDCl_3$): Look for the S-Methyl singlet at δ 2.45 ppm.[2][3] The piperidine ring protons will appear as multiplets between δ 1.6–3.2 ppm.[2][3]
- Mass Spectrometry (ESI+): M+H peak at 208.1 m/z.[2][3]
- Impurity Watch: A peak at M+16 (224 m/z) indicates S-oxidation (Sulfoxide impurity).[2][3]

Safety (SDS Summary)

- GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2] 2A.
- Odor: Characteristic unpleasant "sulfur/mercaptan-like" odor combined with an amine smell. [2][3] Handle in a fume hood.
- Incompatibility: Strong oxidizing agents (Peroxides, KMnO₄) and acid chlorides (unless intended for reaction).[2]

References

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